2-Ethyladipic acid

Description

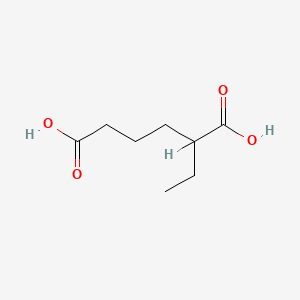

Structure

2D Structure

3D Structure

Properties

CAS No. |

22935-13-3 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-ethylhexanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-2-6(8(11)12)4-3-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

FANBESOFXBDQSH-UHFFFAOYSA-N |

SMILES |

CCC(CCCC(=O)O)C(=O)O |

Canonical SMILES |

CCC(CCCC(=O)O)C(=O)O |

Other CAS No. |

22935-13-3 |

physical_description |

Solid |

Synonyms |

2-ethyladipic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethyladipic Acid

Electrochemical Synthesis and Derivatization of Adipic Acid Analogues

Oxidative Flow Electrosynthesis of Alkyladipic Acids

The synthesis of alkyladipic acids, including 2-ethyladipic acid, has been advanced through oxidative flow electrosynthesis. This electrochemical approach offers an environmentally sustainable route, often utilizing precursors derived from renewable resources. Research has demonstrated the effective electrochemical oxidation of alkylated cyclohexanols, such as 4-ethylcyclohexanol (B27859), to produce corresponding alkyladipic acids. For instance, the electrochemical oxidation of 4-ethylcyclohexanol has been shown to yield 3-ethyladipic acid, frequently as a co-product alongside this compound, using flow cell technology wiley.comacs.orgrsc.org.

Studies have employed scaled and commercially available flow electrolyzers, such as the IKA ElectraSyn flow system, which is designed for continuous electrosynthesis at constant current, facilitating efficient heat management and scalability wiley.com. Advances in this area include the development of robust nickel foam anodes that can be reused, contributing to process efficiency and waste reduction acs.org. In specific experimental setups, the electrosynthesis of 4-ethylcyclohexanol has resulted in yields of this compound around 6% and 3-ethyladipic acid up to 12% in a semi-flow process rsc.org. Further optimization through Design of Experiments (DoE) has reported NMR yields of up to 59% for 3-ethyladipic acid acs.org. The broader application of this technology to lignin-derived alkylated cyclohexanols has achieved total yields of alkylated dicarboxylic acids up to 64% researchgate.net.

Data Table: Yields in Oxidative Flow Electrosynthesis of Ethyladipic Acids

| Precursor | Product(s) | Electrolyzer Type | Yield of this compound | Yield of 3-Ethyladipic Acid | Notes | Citation |

| 4-Ethylcyclohexanol | This compound | Flow cell | 6% | 12% | Synthesized from 4-ethylcyclohexanol in a semi-flow process. | rsc.org |

| 4-Ethylcyclohexanol | 3-Ethyladipic acid | Flow cell | - | up to 38% (isolated) | Scaled up in a flow electrolyzer with 108 cm² anodic surface area. | acs.org |

| 4-Ethylcyclohexanol | 3-Ethyladipic acid | Flow cell | - | up to 59% (NMR yield) | Optimized using Design of Experiments (DoE). | acs.org |

| Lignin-derived alkylated cyclohexanols | Alkylated dicarboxylic acids (incl. adipic acid) | Various | Not specified | Not specified | 64% total yield reported in a green and sustainable approach. | researchgate.net |

Precursor Derivation from Renewable Biomass (e.g., Lignin) for Alkyladipic Acid Synthesis

Renewable biomass, particularly lignin (B12514952), is a significant feedstock for the sustainable production of chemicals, including precursors for alkyladipic acids. Lignin, an abundant aromatic polymer in plant cell walls, is often underutilized, with many biorefineries directing it towards combustion researchgate.netrsc.orgresearchgate.net. However, research is actively focused on its valorization to produce higher-value chemicals researchgate.netresearchgate.netrsc.org. Lignin depolymerization yields various aromatic compounds that can be converted into chemical intermediates researchgate.netresearchgate.netrsc.org.

Specifically, precursors such as 4-ethylcyclohexanol, a key starting material for the electrosynthesis of this compound, can be derived from lignin acs.org. The general strategy involves processing lignin-derived aromatic compounds, which are often first hydrogenated electrochemically to form substituted cyclohexane (B81311) derivatives. These derivatives can then be further transformed into dicarboxylic acids, including adipic acid and its alkylated analogues researchgate.netrsc.org. This integrated approach, combining biomass conversion with electrochemical and potentially biological steps, represents a pathway towards sustainable chemical manufacturing researchgate.netrsc.org.

Investigation of Chemical Reactions Involving this compound

Esterification Reactions of this compound

As a dicarboxylic acid, this compound possesses two carboxyl groups capable of undergoing esterification reactions. These reactions typically involve the condensation of the carboxyl groups with alcohols, often under acidic catalysis, to form ester linkages and water orgsyn.orgorganic-chemistry.orglibretexts.org. While specific research detailing the direct esterification of this compound is not extensively covered in the provided search results, its potential utility in forming polyesters is indicated epo.orggoogleapis.com. General esterification methodologies, such as Fischer esterification or Steglich esterification, are applicable to dicarboxylic acids like this compound for the synthesis of diesters. These diesters can function as plasticizers or as monomers in polymer synthesis. The metabolic breakdown of related compounds, such as Bis(2-ethylhexyl) adipate (B1204190), involves hydrolysis to this compound and 2-ethylhexanol, underscoring the relationship between adipic acid derivatives and ester chemistry europa.eu.

Amidation and Polymerization Research with this compound

This compound can participate in amidation reactions, a fundamental process in the synthesis of polyamides. Polyamides are formed via condensation polymerization, where dicarboxylic acids react with diamines to create amide linkages (-CO-NH-) and release water science-revision.co.ukscience-revision.co.uk. Research indicates that this compound can serve as a comonomer in polyamide synthesis. For example, equimolar mixtures of this compound and hexamethylenediamine (B150038) have been utilized in the preparation of polyamide salts, which are precursors to the final polymers google.com. Incorporating this compound into polymer chains can influence material properties such as flexibility and solubility compared to polymers derived solely from adipic acid. Additionally, this compound has been identified as a component in polyester (B1180765) formulations epo.orggoogleapis.com.

Biosynthetic Pathways and Metabolic Interconversions of 2 Ethyladipic Acid

Formation of 2-Ethyladipic Acid as a Metabolite of Related Compounds

This compound, also known as 2-ethyl-1,6-hexanedioic acid, is not a primary endogenous compound but rather a metabolic byproduct of the biotransformation of several industrial chemicals. Its presence in biological systems is indicative of exposure to precursor compounds such as 2-ethylhexanoic acid (2-EHA), 2-ethylhexanol (EH), and the plasticizer di-(2-ethylhexyl)adipate (DEHA). The formation of this dicarboxylic acid occurs through various oxidative pathways that modify the chemical structure of the parent compounds.

2-Ethylhexanoic acid (2-EHA) is a key intermediate in the metabolic cascade leading to this compound. Once formed from precursors like 2-ethylhexanol, 2-EHA undergoes further oxidation through several pathways.

While beta-oxidation is a primary pathway for straight-chain fatty acid metabolism, its role in the metabolism of the branched-chain 2-EHA is complex. The ethyl group at the alpha-carbon (position 2) presents a steric hindrance to the enzymes typically involved in classical beta-oxidation. However, studies have identified metabolites that suggest partial beta-oxidation does occur. For instance, research on the metabolism of 2-ethylhexanol in rats identified 2-heptanone (B89624) and 4-heptanone (B92745) as urinary metabolites. nih.gov The formation of these ketones is proposed to result from the decarboxylation of 2-EHA following a partial beta-oxidation process. nih.gov This pathway, however, leads to chain shortening and degradation rather than the formation of this compound.

The principal route for the conversion of 2-EHA to this compound is through omega (ω) and omega-1 (ω-1) oxidation. These pathways involve the oxidation of the terminal and sub-terminal carbon atoms of the hexanoic acid backbone.

Omega (ω) Oxidation: This pathway involves the enzymatic hydroxylation of the terminal methyl group (C6) of 2-EHA to form 6-hydroxy-2-ethylhexanoic acid. This intermediate is subsequently oxidized, first to an aldehyde and then to a carboxylic acid, yielding 2-ethyl-1,6-hexanedioic acid (this compound). nih.govnih.gov This dicarboxylic acid is a prominent urinary metabolite found after exposure to related parent compounds. nih.gov

Omega-1 (ω-1) Oxidation: This pathway involves the hydroxylation of the sub-terminal carbon (C5), resulting in the formation of 2-ethyl-5-hydroxyhexanoic acid. nih.govnih.gov This alcohol can be further oxidized to its corresponding ketone, 2-ethyl-5-ketohexanoic acid. nih.gov These hydroxylated and keto metabolites represent significant products of 2-EHA biotransformation. nih.gov

The following table summarizes the key metabolites identified from the oxidation of 2-EHA.

| Precursor Compound | Metabolic Pathway | Key Metabolites Identified |

| 2-Ethylhexanoic Acid (2-EHA) | Omega (ω) Oxidation | 6-hydroxy-2-ethylhexanoic acid, this compound nih.govnih.gov |

| 2-Ethylhexanoic Acid (2-EHA) | Omega-1 (ω-1) Oxidation | 5-hydroxy-2-ethylhexanoic acid, 2-ethyl-5-ketohexanoic acid nih.govnih.gov |

| 2-Ethylhexanoic Acid (2-EHA) | Partial Beta-Oxidation | 2-heptanone, 4-heptanone nih.gov |

2-Ethylhexanol (EH) is a widely used industrial alcohol that is efficiently absorbed and metabolized in the body. nih.gov The metabolic degradation of EH is a multi-step process that culminates in the formation of this compound and other oxidized products.

The initial step involves the oxidation of the primary alcohol group of 2-EH. This reaction is catalyzed by alcohol dehydrogenases, converting 2-EH into its corresponding aldehyde, 2-ethylhexanal (B89479). nih.gov Subsequently, 2-ethylhexanal is rapidly oxidized by aldehyde dehydrogenases to form 2-ethylhexanoic acid (2-EHA).

Once 2-EHA is formed, it enters the metabolic pathways described previously (Section 3.1.1), primarily undergoing ω and ω-1 oxidation. nih.govnih.gov Studies in female Fischer 344 rats have shown that after oral or dermal administration of 2-EH, the major urinary metabolites include this compound, 2-ethylhexanoic acid, 5-hydroxy-2-ethylhexanoic acid, and 6-hydroxy-2-ethylhexanoic acid, often excreted as glucuronide conjugates. nih.gov

Di-(2-ethylhexyl)adipate (DEHA) is a common plasticizer used in materials like PVC food films. nih.gov Upon oral ingestion, DEHA is rapidly and extensively metabolized. nih.gov The metabolic process begins in the gastrointestinal tract, where DEHA undergoes hydrolysis catalyzed by esterase enzymes. nih.gov

This hydrolysis cleaves the two ester bonds of the DEHA molecule, releasing its constituent parts: two molecules of 2-ethylhexanol (EH) and one molecule of adipic acid. wikipedia.org The released 2-ethylhexanol is then absorbed and enters its own metabolic degradation pathway as detailed in Section 3.1.2. This subsequent metabolism of 2-EH leads directly to the formation of 2-EHA and, ultimately, this compound through omega-oxidation. nih.govnih.gov

Metabolic Oxidation of 2-Ethylhexanoic Acid (2-EHA)

Enzymatic Systems Involved in this compound Formation

The biotransformation of precursor compounds into this compound is a multi-step process mediated by several classes of enzymes. While specific isozymes may vary between species, the general enzymatic functions are well-characterized.

| Enzymatic Step | Enzyme Class | Substrate | Product |

| DEHA Hydrolysis | Esterases / Lipases | Di-(2-ethylhexyl)adipate (DEHA) | 2-Ethylhexanol + Adipic Acid |

| Alcohol Oxidation | Alcohol Dehydrogenase | 2-Ethylhexanol | 2-Ethylhexanal |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 2-Ethylhexanal | 2-Ethylhexanoic Acid (2-EHA) |

| Omega/Omega-1 Hydroxylation | Cytochrome P450 Monooxygenases | 2-Ethylhexanoic Acid (2-EHA) | Hydroxylated 2-EHA derivatives |

| Alcohol/Aldehyde Oxidation | Dehydrogenases | Hydroxylated 2-EHA derivatives | This compound |

Esterases (Lipases): These enzymes are crucial for the initial step in the metabolism of DEHA. They catalyze the hydrolysis of the ester bonds, releasing 2-ethylhexanol. nih.gov

Alcohol Dehydrogenase (ADH): This class of enzymes is responsible for the first oxidative step in 2-ethylhexanol metabolism. Studies have shown that 2-ethylhexanol is a good substrate for horse liver alcohol dehydrogenase, which converts it to 2-ethylhexanal. nih.gov

Aldehyde Dehydrogenase (ALDH): Following the formation of 2-ethylhexanal, ALDH enzymes rapidly catalyze its oxidation to the corresponding carboxylic acid, 2-ethylhexanoic acid.

Cytochrome P450 (CYP) Monooxygenases: The ω and ω-1 oxidation pathways are primarily mediated by the CYP family of enzymes. These enzymes are responsible for hydroxylating the terminal and sub-terminal carbons of the 2-EHA molecule, which is the rate-limiting step in its conversion to a dicarboxylic acid.

Role of Esterase Activity in Precursor Hydrolysis

This compound can be formed from the hydrolysis of its corresponding diester precursors, such as diethyl adipate (B1204190). This reaction is catalyzed by esterases, a class of enzymes that cleave ester bonds. nih.gov Lipases and cutinases are types of esterases that have been shown to effectively hydrolyze diethyl adipate. nih.govi4kids.org This enzymatic process, known as desymmetrization, can selectively cleave one of the two ester groups, converting the diester (e.g., diethyl adipate) into a monoester (e.g., monoethyl adipate), which can then be further hydrolyzed to adipic acid. nih.govi4kids.orgnih.gov This stepwise hydrolysis is a key pathway for the formation of dicarboxylic acids like this compound from their esterified precursors.

The enzymatic hydrolysis of these precursors is a critical step in their metabolic pathway. For instance, studies on the saponification (a type of hydrolysis) of diethyl adipate have provided insights into the kinetics of this reaction. wikipedia.org While some diesters like diethyl adipate are noted for their relative resistance to hydrolysis under certain conditions, esterases provide a biological mechanism to facilitate this conversion. nih.gov

| Enzyme Class | Specific Enzyme Example | Substrate Example | Product(s) |

|---|---|---|---|

| Lipase (B570770) | Alip2 | Diethyl adipate (DEA) | Monoethyl adipate (MEA), Adipic acid (AA) |

| Cutinase | ACut2 | Diethyl adipate (DEA) | Monoethyl adipate (MEA), Adipic acid (AA) |

Oxidoreductase Involvement in Metabolite Formation

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another and play a significant role in the metabolism of fatty acids and dicarboxylic acids. nih.gov The formation of dicarboxylic acids like this compound in the body often occurs through the ω-oxidation pathway of monocarboxylic fatty acids. i4kids.org This pathway is initiated by enzymes from the cytochrome P450 (CYP) family, specifically CYP4A and CYP4F, which are oxidoreductases. nih.gov These enzymes hydroxylate the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.

Once formed, dicarboxylic acids are further metabolized, primarily through peroxisomal β-oxidation. nih.gov This process involves several enzymatic steps, including the action of acyl-CoA dehydrogenases, which are also oxidoreductases. i4kids.org Additionally, Carboxylic Acid Reductases (CARs) are a type of oxidoreductase that can convert carboxylic acids into aldehydes, which can then be further metabolized. nih.gov These enzymes have broad substrate specificity, including dicarboxylic acids. nih.gov

Glucuronide Conjugation in this compound Elimination

Glucuronidation is a major phase II metabolic reaction that converts lipophilic compounds into more water-soluble glucuronides, facilitating their excretion from the body. frontiersin.org This process is particularly important for the elimination of compounds containing carboxylic acid groups. nih.govmdpi.com The reaction involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.org

Research on the metabolism of 2-ethylhexanoic acid (2-EHA), a structural analog of this compound, has demonstrated that it undergoes glucuronidation. sci-hub.se Studies using liver microsomes from various species, including humans, have shown that UGT enzymes conjugate 2-EHA. sci-hub.se The activity of these enzymes was not significantly affected by the position of the ethyl group on the carbon chain, suggesting that this compound is also a likely substrate for glucuronidation. sci-hub.se This conjugation process increases the water solubility of the molecule, allowing for its efficient elimination via urine or bile. frontiersin.org The UGT-2B1 isoform has been specifically implicated in the glucuronidation of 2-EHA. sci-hub.se

Intermediary Metabolism and Biological Significance of this compound

As a dicarboxylic acid, this compound is involved in lipid metabolism and has the potential to participate in various cellular processes.

Classification as a Medium-Chain Fatty Acid

Based on its chemical structure, this compound can be classified as a dicarboxylic medium-chain fatty acid. Medium-chain fatty acids are generally defined as having an aliphatic tail of 6 to 12 carbon atoms. nih.gov this compound, with its six-carbon adipic acid backbone and an additional two-carbon ethyl group, falls within this category. Its dicarboxylic nature distinguishes it from typical monocarboxylic medium-chain fatty acids.

Participation in Lipid Metabolism Pathways

This compound, as a dicarboxylic acid, is integrated into lipid metabolism. Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids, a pathway that becomes more active when the primary fatty acid metabolism pathway, β-oxidation, is overloaded or impaired. nih.gov Once formed, these dicarboxylic acids, including presumably this compound, are substrates for peroxisomal β-oxidation. nih.gov This breakdown process yields acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production. i4kids.org Both mitochondrial and peroxisomal pathways contribute to the degradation of dicarboxylic acids. i4kids.org Mitochondrial enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), have been shown to have activity towards dicarboxylyl-CoAs. i4kids.org

| Metabolic Process | Key Enzymes/Pathways | Products | Cellular Location |

|---|---|---|---|

| Formation (from monocarboxylic acids) | ω-oxidation (Cytochrome P450 enzymes) | Dicarboxylic acids | Endoplasmic Reticulum |

| Degradation | Peroxisomal β-oxidation | Chain-shortened dicarboxylic acids, Acetyl-CoA | Peroxisomes |

| Degradation | Mitochondrial β-oxidation (e.g., MCAD) | Acetyl-CoA, Succinyl-CoA | Mitochondria |

Role in Cellular Processes (e.g., Cell Signaling)

Fatty acids and their derivatives are known to act as signaling molecules in a wide range of cellular processes. sci-hub.se For instance, arachidonic acid, a polyunsaturated fatty acid, is a precursor to a large family of signaling molecules known as eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are involved in inflammation and immunity. youtube.commdpi.commdpi.com Oxidized fatty acids, or oxylipins, more broadly, are recognized as signaling molecules that can mediate communication between different cells and even between different organisms.

While direct evidence for this compound as a specific signaling molecule is not established, as a fatty acid derivative, it exists within a class of molecules that have profound signaling roles. sci-hub.se Fatty acids can act as ligands for nuclear receptors, modulating gene expression, and can influence the activity of signaling pathways such as the PI3K-AKT pathway. frontiersin.org They can also directly interact with and modulate the function of proteins involved in signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway. nih.gov

Theoretical Biological Functions of this compound

While the precise biological roles of this compound are not extensively documented, its structural classification as a dicarboxylic acid allows for informed speculation on its potential functions, drawing parallels with the known activities of other dicarboxylic acids in biological systems. Dicarboxylic acids, in general, are involved in various metabolic processes and can serve as indicators of metabolic status. nova.edu

Membrane Stabilization

There is currently no direct scientific evidence to suggest that this compound plays a significant role in membrane stabilization. The influence of dicarboxylic acids on membrane properties is not a widely documented phenomenon, unlike certain other lipids such as cholesterol.

Energy Dynamics

As a dicarboxylic acid, this compound could theoretically contribute to cellular energy dynamics, although this is likely not its primary role under normal physiological conditions. Short- and medium-chain fatty acids can be utilized as energy substrates. nih.gov Dicarboxylic acids are metabolic products of fatty acid oxidation and can themselves be further metabolized. gerli.comnih.gov

It is plausible that this compound, as a metabolite of 2-ethylhexanoic acid, could enter cellular metabolic pathways. nih.gov The process of β-oxidation can act on dicarboxylic acids, leading to the production of acetyl-CoA, which can then enter the citric acid cycle for ATP production. nih.gov However, the efficiency and significance of this compound as an energy source compared to more common fuel molecules like glucose and straight-chain fatty acids are unknown.

The origins of this compound in biological systems are primarily understood through its role as a metabolite of other compounds, rather than through a direct, dedicated biosynthetic pathway.

Metabolism of 2-Ethylhexanoic Acid

The most clearly defined metabolic origin of this compound is from the breakdown of 2-ethylhexanoic acid (EHA). Studies in rats have identified 2-ethyl-1,6-hexanedioic acid (this compound) as a major urinary metabolite following the administration of EHA. nih.gov This conversion is part of a detoxification pathway where EHA undergoes oxidation. The metabolic process likely involves ω-oxidation of the terminal methyl group of EHA, followed by further oxidation to a carboxylic acid, thus forming the dicarboxylic acid structure of this compound.

Table 1: Major Urinary Metabolites of 2-Ethylhexanoic Acid in the Female Fischer 344 Rat

| Metabolite | Chemical Name |

|---|---|

| Glucuronide of EHA | - |

| This compound | 2-Ethyl-1,6-hexanedioic acid |

| 2-Ethyl-5-hydroxyhexanoic acid | - |

| 2-Ethyl-6-hydroxyhexanoic acid | - |

Data sourced from Tullis et al. (1993) nih.gov

Potential Formation from Ethyl-Branched Fatty Acids

While not a direct biosynthetic pathway for this compound, the formation of ethyl-branched fatty acids is a relevant consideration. Fatty acid synthase (FASN) has been shown to be capable of utilizing ethylmalonyl-CoA in place of malonyl-CoA, leading to the synthesis of fatty acids with ethyl branches. nih.gov

The cytosolic enzyme ECHDC1 plays a crucial role in preventing the formation of these ethyl-branched fatty acids by catalyzing the decarboxylation of ethylmalonyl-CoA. portlandpress.com Inactivation of ECHDC1 has been shown to lead to the formation of ethyl-branched fatty acids. nih.govnih.gov It is conceivable that such ethyl-branched fatty acids could undergo subsequent metabolism, including ω-oxidation and chain shortening, to potentially yield this compound, although this pathway has not been directly demonstrated.

Table 2: Key Molecules in the Potential Formation of Ethyl-Branched Fatty Acid Precursors

| Molecule | Role |

|---|---|

| Fatty Acid Synthase (FASN) | Can incorporate ethylmalonyl-CoA to form ethyl-branched fatty acids. nih.gov |

| Ethylmalonyl-CoA | A substrate for FASN that leads to ethyl-branched fatty acids. portlandpress.com |

Interconversion with Other Dicarboxylic Acids

The general metabolism of dicarboxylic acids involves β-oxidation, which shortens the carbon chain. nih.gov It is therefore plausible that this compound could be a precursor to shorter-chain dicarboxylic acids through this process. Conversely, pathways for the elongation of dicarboxylic acids are not well-established as major metabolic routes.

Analytical Methods for the Detection and Quantification of 2 Ethyladipic Acid

Chromatographic Techniques for 2-Ethyladipic Acid Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound in various sample matrices.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of dicarboxylic acids like this compound, derivatization is typically employed to enhance their volatility and thermal stability for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Sample Preparation and Derivatization Strategies for GC-MS

Common derivatization strategies for carboxylic acids involve converting them into more volatile esters or silyl (B83357) ethers. For this compound, methods similar to those used for related compounds like 2-ethylhexanoic acid can be applied. These may include esterification with methanol (B129727) in the presence of an acid catalyst (e.g., BF3 in methanol) or silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). These reactions convert the carboxylic acid groups into more volatile trimethylsilyl (B98337) (TMS) esters or methyl esters, facilitating GC separation. For example, a study on related compounds utilized oximation followed by tert-butyldimethylsilyl derivatization. The optimization of derivatization conditions, including temperature and reaction time, is crucial for achieving high yields and stable derivatives.

Quantitative Analysis and Limit of Detection Studies by GC-MS

Quantitative analysis by GC-MS typically involves the use of an internal standard, such as a deuterated analog or a structurally similar compound, to correct for variations in sample preparation and instrument response. Calibration curves are constructed using known concentrations of the analyte and the internal standard. For similar dicarboxylic acids analyzed after derivatization, studies have reported good linearity (correlation coefficients often exceeding 0.997) and acceptable relative standard deviations (RSD) typically ranging from 1.3% to 8.9%. Limits of detection (LOD) can vary significantly based on the derivatization and detection method, but studies on related compounds suggest that sensitive quantification, with LODs in the low µg/L or sub-µg/mL range, is achievable.

HPLC offers a direct method for analyzing this compound, often without the need for derivatization, particularly when employing reversed-phase (RP) chromatography.

RP-HPLC methods for organic acids commonly utilize mobile phases consisting of water mixed with an organic solvent, such as acetonitrile (B52724) or methanol. Acidification of the mobile phase, typically with formic acid, acetic acid, or phosphoric acid, is often employed to improve peak shape and retention by suppressing the ionization of the carboxylic acid groups. Columns with polar modifications or charged surfaces are particularly effective for retaining polar analytes like dicarboxylic acids, mitigating issues such as "phase collapse" that can occur with highly aqueous mobile phases on standard C18 columns. Examples of suitable columns include Phenomenex Luna Omega PS C18 or Agilent Polaris C18-A, which offer enhanced retention of polar compounds. Ion-exclusion and ion-exchange chromatography are also well-suited for separating organic acids, often using acidic mobile phases and conductivity detection.

Ion Chromatography (IC) is a highly effective technique for the direct determination of ionic species, including organic acids, without the requirement for derivatization.

IC methods typically employ specialized columns designed to separate ions based on their affinity to an ion-exchange resin. Detection is commonly performed using suppressed conductivity detection, which offers high sensitivity for ionic analytes. Studies on the determination of various anions using IC have reported method detection limits (MDL) in the parts-per-billion (ppb) range, with good linearity (correlation coefficients often exceeding 0.998) and acceptable repeatability (RSD typically below 2%). For instance, a validated IC method for 2-ethylhexanoic acid achieved an LOD of 0.036 µg/mL, demonstrating the technique's suitability for sensitive and direct quantification of organic acids.

Environmental Occurrence and Fate of 2 Ethyladipic Acid

Distribution and Persistence in Environmental Compartments

Information regarding the direct environmental occurrence and fate of 2-ethyladipic acid is limited. However, its properties and its role as a metabolite of the widely used plasticizer Bis(2-ethylhexyl) adipate (B1204190) (DEHA) provide insights into its potential environmental behavior. This compound, also known as 2-ethylhexanedioic acid, is a dicarboxylic acid with the chemical formula C8H14O4. Its predicted physical-chemical properties suggest a degree of water solubility and a relatively low octanol-water partition coefficient (log Kow), which are key factors influencing its environmental distribution and persistence.

Soil and Sediment Interactions

In contrast, its parent compound, DEHA, is described as relatively immobile in soil due to its low water solubility and a high estimated soil partition coefficient (Koc) of 1.5×10⁴ ca.gov. This suggests that DEHA itself would preferentially sorb to soil and sediment. However, DEHA undergoes rapid biodegradation in soil ca.gov. The environmental fate of this compound, as a metabolite, would be influenced by its own properties, including its potential for biodegradation in soil and sediment environments, which is not extensively documented in the provided literature.

Aquatic System Distribution and Mobility

In aquatic systems, the distribution and mobility of this compound are expected to be governed by its water solubility and its behavior as a dicarboxylic acid. With a predicted water solubility of approximately 9.34 g/L hmdb.cafoodb.ca and pKa values suggesting it would be largely ionized at neutral pH, this compound is anticipated to be relatively mobile in water. This contrasts with its precursor, DEHA, which has low water solubility and tends to partition to biota, sediment, and soil upon release into aquatic environments ca.gov.

DEHA is known to be rapidly biodegraded in activated sludge systems, with a half-life estimated to be less than one day ca.govwho.int. While specific biodegradation rates for this compound in aquatic environments are not detailed, its structural similarity to adipic acid, which is readily biodegradable and has a low logP, suggests it may also be susceptible to microbial degradation in water. The mobility of this compound in water is likely to be higher than that of DEHA due to its greater water solubility and lower lipophilicity.

Potential for Bioaccumulation in Environmental Organisms

The potential for bioaccumulation of this compound in environmental organisms is considered low, primarily based on its predicted physicochemical properties and its metabolic fate as a breakdown product of DEHA. DEHA itself exhibits a low measured bioconcentration factor (BCF) of 27 in fish, significantly lower than predicted values based on its high log Kow, which is attributed to rapid metabolism within the organism ca.goveuropa.eu.

This compound is identified as a major urinary metabolite of DEHA in various species, including rats and monkeys ca.goveuropa.eunih.govreachinbelgium.be. The rapid metabolism and excretion of DEHA into metabolites like this compound suggest that these breakdown products are unlikely to persist or accumulate significantly within organisms. For comparison, adipic acid, a related compound, has an estimated BCF of 3.16 L/kg ww, indicating a low potential for bioaccumulation europa.eu. Therefore, it is inferred that this compound, due to its metabolic pathway and physicochemical characteristics, does not possess a significant potential for bioaccumulation in environmental organisms.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| This compound | 2-ethylhexanedioic acid | 22935-13-3 |

| Adipic acid | Hexanedioic acid | 124-04-9 |

| DEHA | Bis(2-ethylhexyl) adipate | 103-23-1 |

Theoretical and Computational Studies of 2 Ethyladipic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations provide a fundamental basis for understanding the physical and chemical characteristics of 2-Ethyladipic acid. These methods allow for the detailed examination of its electronic distribution, geometry, and interactions with its environment.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure and properties of molecules. For this compound, DFT calculations can accurately predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By simulating the vibrational frequencies and chemical shifts, DFT provides a theoretical fingerprint that can be compared with experimental data, aiding in the unambiguous identification and characterization of the compound mdpi.com. For instance, DFT has been employed to predict IR and Raman spectra, as well as NMR parameters for various organic acids, correlating calculated values with experimental measurements to validate structural assignments mdpi.com. Such predictions are crucial for confirming the presence and conformation of functional groups within this compound.

Table 1: Illustrative DFT-Predicted Spectroscopic Parameters for a Generic Dicarboxylic Acid

| Property | Predicted Value (Illustrative) | Computational Method | Reference Basis |

| C=O Stretch (IR) | 1700-1730 cm⁻¹ | DFT (e.g., B3LYP) | mdpi.com |

| O-H Stretch (IR) | 2500-3300 cm⁻¹ (broad) | DFT | mdpi.com |

| ¹H NMR (α-CH₂) | 2.2-2.5 ppm | DFT | General knowledge |

| ¹³C NMR (C=O) | 170-180 ppm | DFT | General knowledge |

| ¹³C NMR (α-CH₂) | 30-40 ppm | DFT | General knowledge |

Note: Values are illustrative and based on typical predictions for similar functional groups in organic acids, as specific DFT data for this compound was not found in the provided snippets. The methodologies referenced are common in such studies.

Conformational Analysis and Energy Landscapes

Organic molecules, especially those with flexible alkyl chains like this compound, can exist in multiple spatial arrangements, known as conformers. Computational methods are essential for exploring the potential energy surface (PES) and identifying the most stable conformers. Techniques such as molecular mechanics, semi-empirical methods, and DFT can be used to systematically generate and optimize various conformers, revealing the energy landscape and the relative stability of different rotamers around single bonds researchgate.netfrontiersin.orgwgtn.ac.nznih.govnih.gov. Understanding these conformational preferences is critical as they can significantly influence the molecule's reactivity, intermolecular interactions, and physical properties. For this compound, a conformational analysis would map out the various orientations of its ethyl side chain and carboxylic acid groups, identifying low-energy structures that are likely to be populated under different conditions.

Table 2: Illustrative Conformational Energy Differences for a Flexible Aliphatic Chain

| Conformer Description | Relative Energy (kcal/mol) | Computational Method |

| All-trans (extended) | 0.0 | DFT / MM |

| One gauche interaction in the chain | 0.5 - 1.5 | DFT / MM |

| Two gauche interactions in the chain | 1.0 - 3.0 | DFT / MM |

| Carboxylic acid groups in cis vs. trans orientation | 0.2 - 1.0 | DFT |

Note: These are illustrative energy differences based on general principles of conformational analysis for flexible organic molecules. Specific values for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in dissecting the elementary steps of chemical reactions, predicting reaction pathways, and understanding the role of catalysts in the synthesis of molecules like this compound.

Transition State Analysis of this compound Forming Reactions

To understand how this compound is synthesized, computational methods are employed to map out the reaction pathways and identify transition states. By calculating the energy profiles along the Intrinsic Reaction Coordinate (IRC), researchers can pinpoint the highest energy points along a reaction pathway, which correspond to transition states smu.edu. Analyzing these transition states provides critical information about the activation energies required for specific bond-breaking and bond-forming events. This allows for the prediction of reaction rates and the identification of potential bottlenecks in a synthetic route. For reactions leading to dicarboxylic acids, computational studies can reveal the sequence of steps, the stability of intermediates, and the stereochemical outcomes, thereby guiding experimental optimization smu.eduamazonaws.comfrontiersin.orgmdpi.com.

Table 3: Illustrative Activation Energies for Key Steps in Organic Synthesis

| Reaction Step Example | Activation Energy (kcal/mol) | Computational Method | Reference Basis |

| Proton transfer in acid catalysis | 15 - 25 | DFT | mdpi.com |

| Bond cleavage (e.g., elimination) | 20 - 35 | DFT | smu.eduamazonaws.com |

| Nucleophilic attack on carbonyl | 25 - 40 | DFT | General knowledge |

| C-C bond formation (e.g., aldol-type) | 18 - 25 | QM/MM | nih.gov |

Note: These values are illustrative of typical activation energies for common organic reaction steps and are not specific to this compound synthesis. They serve to demonstrate the type of data obtained from computational mechanistic studies.

Catalytic Mechanism Studies for this compound Synthesis

The synthesis of many organic compounds, including dicarboxylic acids, often relies on catalysis to achieve efficient and selective transformations. Computational chemistry is vital for elucidating the detailed mechanisms by which catalysts facilitate these reactions mdpi.comnih.govuni-tuebingen.denih.govutrgv.edu. By modeling the interaction between the catalyst, reactants, and intermediates, computational studies can identify the active species, describe catalytic cycles, and pinpoint the rate-determining steps. For instance, studies on metal-catalyzed reactions or enzymatic processes can reveal how catalysts lower activation barriers through coordination, activation of substrates, or stabilization of transition states mdpi.comnih.govnih.govutrgv.edu. Understanding these catalytic mechanisms allows for the rational design of more efficient and selective catalysts for the production of this compound, potentially leading to greener and more economical synthetic routes.

Compound Name List

this compound

Mandelic acid

Aspartic acid

N-oxides

1,4-dihydropyridines

Cyclic peptides

Metal–organic frameworks (MOFs)

O⁶-methylguanine (O⁶mG)

Adenine

Azodicarboxylates

Diazoalkanes

Nitriles

1,2,4-triazoles

Azomethine ylides

Ethyl phenyldiazoacetate

(R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate

(R)-(-)-2-phenylglycinol

Methyl chloroformate

Carbamates

O-Ethyl adipic acid

2-phenylpropionic acid

γ-Hydroxy-α-Amino Acids

l-Aspartate

Aldehyde

Ketone

Pyridoxal 5'-phosphate (PLP)

CO₂ (Carbon Dioxide)

Future Research Directions and Emerging Applications in Academia

Development of Novel and Sustainable Synthetic Pathways for 2-Ethyladipic Acid

The chemical industry is actively seeking greener and more sustainable methods for producing chemicals, moving away from traditional petrochemical routes that often involve harsh conditions and generate significant waste. For this compound, future research will likely focus on developing novel synthetic pathways that utilize renewable feedstocks and employ eco-friendly catalytic processes. Biomass-derived sugars, such as glucose, are being explored as starting materials for adipic acid and its derivatives, offering a sustainable alternative to petroleum-based precursors researchgate.netosti.govejosdr.comrsc.orgresearchgate.netxmu.edu.cn.

Key areas of development include:

Biocatalytic Synthesis: Leveraging enzymes or whole-cell systems to catalyze specific reactions offers high selectivity and operates under mild conditions, aligning with green chemistry principles symeres.commdpi.comnih.govresearchgate.net. Research into engineered enzymes or microbial strains capable of producing this compound or its precursors directly from biomass is a promising avenue biorxiv.orgresearchgate.net.

Chemo-catalytic Conversion of Biomass: Developing efficient heterogeneous or homogeneous catalysts for the conversion of biomass-derived platform chemicals (e.g., furans, glucaric acid) into adipic acid derivatives is crucial ejosdr.comrsc.orgresearchgate.netxmu.edu.cnnih.govrsc.org. For instance, pathways involving the hydrodeoxygenation of glucaric acid or the oxidation of furan (B31954) derivatives are under investigation ejosdr.comresearchgate.netxmu.edu.cnnih.gov.

Electrocatalysis: Sustainable electroorganic synthesis methods are emerging as a viable approach for producing dicarboxylic acids, including potential routes to ethyl-substituted adipic acids, by utilizing electrochemical oxidation of cyclohexanol (B46403) derivatives rsc.org.

The goal is to achieve higher yields, reduce energy consumption, minimize waste generation, and utilize abundant, renewable resources, thereby contributing to a more circular economy rsc.orgacs.orghuarenscience.com.

Advanced Understanding of Biological Roles and Metabolic Networks

While adipic acid itself has known biological roles, the specific functions and metabolic pathways involving this compound in various organisms remain an area ripe for deeper investigation. Future research aims to elucidate its precise involvement in cellular metabolism, its potential as a signaling molecule, or its role as an intermediate in biochemical pathways.

Key research directions include:

Metabolic Profiling: Employing advanced analytical techniques to identify and quantify this compound in biological samples, and mapping its presence within complex metabolic networks. This could involve studying its biosynthesis, degradation, and interconversion with other metabolites in microorganisms, plants, or animal systems mdpi.com.

Enzymatic Pathways: Identifying specific enzymes that catalyze the formation or breakdown of this compound is essential for understanding its biological fate and for potential bio-production strategies. This includes investigating enzymes involved in fatty acid metabolism or other dicarboxylic acid pathways symeres.commdpi.com.

Physiological Significance: Determining the physiological relevance of this compound in different organisms, such as its potential role in stress responses, nutrient sensing, or as a precursor to other bioactive compounds.

Refinement of Analytical Techniques for Trace Analysis and Isomer Differentiation

Accurate and sensitive detection and quantification of this compound are critical for both research and potential industrial applications. Future research will focus on enhancing existing analytical methodologies and developing new ones to meet these demands.

Key areas for refinement include:

Trace Level Detection: Developing highly sensitive methods, such as advanced Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for detecting this compound at very low concentrations in complex matrices like environmental samples or biological fluids molaid.com.

Isomer Differentiation: this compound can exist as different stereoisomers. Developing chiral chromatographic techniques (e.g., chiral HPLC or GC) or spectroscopic methods (e.g., Nuclear Magnetic Resonance - NMR) capable of distinguishing and quantifying these isomers will be crucial for understanding stereospecific biological roles or synthesis outcomes rsc.org.

High-Throughput Screening: Creating analytical platforms that allow for rapid screening of numerous samples, which is vital for metabolic studies, process optimization, and quality control.

Exploration of this compound in Bioremediation Strategies

The environmental impact of industrial chemicals necessitates the development of effective bioremediation strategies. Research into the microbial degradation of adipic acid and its derivatives suggests potential applications for this compound in environmental cleanup.

Future research avenues include:

Microbial Degradation Pathways: Identifying microorganisms or microbial consortia capable of efficiently degrading this compound, and characterizing the enzymes and metabolic pathways involved in this process. This knowledge can be applied to develop bioreactors for wastewater treatment or contaminated site remediation.

Bio-augmentation: Investigating the use of specific microbial strains or enzymes to enhance the breakdown of environmental pollutants that may be structurally related to this compound.

Biosynthesis for Remediation: Exploring whether organisms engineered to produce this compound could play a role in sequestering or transforming specific environmental contaminants.

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

The advent of high-throughput 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) offers unprecedented opportunities to study biological systems holistically. Integrating these data types can provide a comprehensive understanding of how this compound is synthesized, metabolized, and impacts cellular functions.

Key research directions include:

Systems Biology Approaches: Applying systems biology to model the metabolic networks involving this compound, predicting gene essentiality, identifying regulatory mechanisms, and optimizing production pathways in engineered microorganisms.

Comparative 'Omics': Comparing 'omics' data from different conditions or organisms to identify genes, proteins, and metabolites associated with the production or utilization of this compound.

Mechanistic Studies of Enzymatic Transformations Involving this compound

Understanding the precise mechanisms by which enzymes interact with and transform this compound is fundamental for both biochemical research and the rational design of biocatalysts.

Future research will focus on:

Enzyme Characterization: Detailed kinetic studies (e.g., Michaelis-Menten kinetics, inhibition studies) of enzymes that act on this compound to understand their catalytic efficiency and substrate specificity.

Structural Biology: Determining the three-dimensional structures of these enzymes through techniques like X-ray crystallography or cryo-electron microscopy. This will provide insights into the active site architecture, substrate binding modes, and catalytic mechanisms, facilitating protein engineering for improved performance.

Computational Modeling: Utilizing computational chemistry and molecular dynamics simulations to model enzyme-substrate interactions and reaction pathways, complementing experimental findings and guiding further research.

Compound List:

this compound

Adipic acid

Benzene

Cyclohexene

Phenol

Butadiene

Adiponitrile

Nitrous oxide

Glucose

Glucaric acid

Glycerol carbonate

1,2-ethylenediamine

1,6-hexamethylenediamine

Lignocellulose

Corn stover

Caustic soda

Reducing sugars

Cellulase

Xylanase

Muconic acid

cis,cis-muconic acid

Cyclohexanol

KA-Oil (ketone-alcohol oil)

Cyclohexanone

Cyclohexanol

5-hydroxymethylfurfural (B1680220) (HMF)

Furan dicarboxylic acid (FDCA)

Hexanetriol (HTO)

Hexanediol (HDO)

Hexamethylene diamine (HMDA)

Nylon 6,6

Fructose

2,5-furandicarboxylic acid (FDCA)

Polyethylene furanoate (PEF)

Furfural

Levulinic acid (LA)

γ-valerolactone (GVL)

Furan dicarboxylic acid (FDCA)

Polyethylene terephthalate (B1205515) (PET)

L-glutamic acid

L-lysine

Epichlorohydrin

Acrolein

Triglycerides

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

Hydrogen

Hydrogen iodide

Hydrogen bromide

Acetic acid

3-Ethyladipic acid

4-propylcyclohexanol (B1272916)

3-propyladipic acid

Succinic acid

Glutaric acid

2-ethylhexyl adipate (B1204190) (DEHA)

2-ethylhexanol

Candida antarctica lipase (B570770)

Di(2-ethylhexyl) adipate (DEHA)

Poly(vinyl chloride) (PVC)

Methyltrioxorhenium (MTO)

Rhenium oxide (Re2O7)

Palladium on carbon (Pd/C)

D-galacturonic acid

Mucic acid

3-iodoaipic acid

Palladium acetate (B1210297)

CO

H2O

γ-valerolactone (GVL)

Lactic acid (LA)

D-glucaric acid

3-ethylcyclohexanol (B1330227)

3-tert-Butyladipic acid

4-tertbutylcyclohexanol

3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT)

2-oxoacids

Aldehydes

2-oxolactones

3-hydroxy acids

Ulosonic acid

2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (YfaU)

2-oxobutyrate

2-furancarboxylic acid (FCA)

Tetrahydrofuran-2-carboxylic acid (THFCA)

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

5-hydroxyvaleric acid (5-HVA)

2-hydroxyadipic acid

2-hydroxyvaleric acid

Valeric acid

Pt-MoO x catalyst

Pt/niobium oxide

Iodide ion

Palladium (Pd)

BTL (biomass to liquid)

Bio-oil

γ-valerolactone (GVL)

1,2-difunctionalized cyclohexanes

Glucose

Glucaric acid

Cellulose

Nylon-66

Benzene

Cyclohexane

Cyclohexanone

Cyclohexanol

KA oil

Nitric acid

N2O

C6 sugars

6-chloronicotinic acid

Neopentylamine

4-chlorobenzoate (B1228818) CL

Serotonin hydroxycinnamoyl transferase (66CaAT)

McbA

4-(2-aminoethyl)morpholine (B49859)

Truncated carboxylic acid reductase (CARmm-A)

Mycobacterium marinum

ATP-dependent amide bond synthetases (ABSs)

Marinactinospora thermotolerans

β-carboline derivatives

Naphthoic acid

Indole carboxylic acids

Benzoic acid

Moclobemide

Monoamine oxidase A inhibitor

Symmetrical diamines

α-ketoglutarate (αKGD)

O2

2-methylhexanoic acid

2-ethylhexyl 2-methylhexanoate

Novozym® 435

Cetyl 2-ethylhexanoate (B8288628)

2-ethylhexyl 2-ethylhexanoate

Neopentyl glycol dicaprylate/dicaprate

Nucleoside phosphoramidites

Iron

Copper

API (Active Pharmaceutical Ingredient)

Nucleotide

DNA-based biosensors

Peptidic natural products (PNPs)

Nonproteinogenic amino acids

Q & A

Q. How should researchers design a kinetic study to evaluate the degradation of this compound under varying environmental conditions?

- Methodological Answer : Use controlled batch reactors with parameters like pH, temperature, and light exposure as variables. Collect samples at fixed intervals and quantify degradation via UV-Vis spectroscopy or HPLC. Apply pseudo-first-order kinetics models. Include triplicate runs and statistical error analysis (e.g., standard deviation) to ensure reliability .

Advanced Research Questions

Q. What strategies can address contradictory data in solubility studies of this compound across different solvent systems?

- Methodological Answer : Conduct phase-solubility diagrams with polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane). Use differential scanning calorimetry (DSC) to detect polymorphic transitions. Compare results with computational solubility parameters (e.g., Hansen Solubility Parameters). Replicate experiments under identical conditions and analyze outliers using Grubbs’ test to identify systematic errors .

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data when synthesizing novel derivatives of this compound?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For HRMS, verify isotopic patterns and adduct formation. Cross-check synthetic pathways for side reactions (e.g., esterification byproducts). Collaborate with computational chemists to simulate spectra and validate structural assignments. Publish raw data in supplementary materials for peer scrutiny .

Q. What experimental strategies are recommended to investigate the thermodynamic stability of this compound under varying pH conditions?

- Methodological Answer : Use potentiometric titration to determine pKa values and assess protonation states. Perform thermogravimetric analysis (TGA) and isothermal calorimetry (ITC) to measure enthalpy changes. Model stability using software like Gaussian or COSMO-RS. Ensure buffered solutions at defined ionic strengths to minimize confounding variables .

Q. How should researchers integrate findings on this compound’s reactivity into existing mechanistic frameworks for adipic acid derivatives?

- Methodological Answer : Conduct comparative studies with structurally similar compounds (e.g., adipic acid, 2-methyladipic acid). Use kinetic isotope effects (KIE) or isotopic labeling to elucidate reaction pathways. Critically review literature to identify gaps or conflicting mechanisms. Present data in context with prior work, highlighting novel contributions and limitations .

Data Presentation and Reproducibility

Q. What ethical frameworks apply when publishing controversial findings on this compound’s environmental impact?

- Methodological Answer : Follow institutional review board (IRB) guidelines for environmental toxicity studies. Disclose all data, including null results, to avoid publication bias. Collaborate with independent labs for validation. Cite opposing viewpoints and contextualize findings within broader ecological risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.